![molecular formula C11H12FN3O B12150761 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12150761.png)
1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
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Overview
Description
1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the fluoro-substituted phenyl group: This step involves the use of a fluorinated aromatic compound, which can be introduced through various coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent. Research indicates that oxadiazoles exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, derivatives of oxadiazoles have shown significant anticancer activity against various cancer cell lines . For instance, studies have demonstrated that certain oxadiazole derivatives can inhibit tumor growth effectively .
Biological Studies
1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can serve as a probe in biological research to investigate enzyme activities and receptor interactions. The compound's ability to modulate biological pathways makes it a valuable tool in pharmacological studies .
Material Science
In materials science, the compound is being investigated for its potential use in developing new materials with specific properties. The unique structure of oxadiazoles allows them to be incorporated into polymers and coatings that require thermal stability and resistance to UV radiation .
Case Study 1: Anticancer Activity
A study published in the ACS Omega journal highlighted the synthesis of new oxadiazole derivatives, including this compound. These derivatives demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . This underscores the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Research conducted on related oxadiazole compounds demonstrated their effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The study found that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting their potential as new antimicrobial agents .
Summary Table of Applications
Application Area | Description | Research Findings |
---|---|---|
Medicinal Chemistry | Potential therapeutic agent | Significant anticancer activity against various cell lines |
Biological Studies | Probe for enzyme/receptor studies | Modulates biological pathways |
Material Science | Development of new materials | Thermal stability and UV resistance |
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be compared with other similar compounds, such as:
1-(4-Fluoro-3-methylphenyl)ethan-1-amine:
1-(3-Fluoro-4-methylphenyl)ethan-1-amine: This is a regioisomer with different substitution patterns on the phenyl ring, leading to different chemical and biological properties.
1-(4-Fluoro-3-methylphenyl)-2-oxazoline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The molecular formula of this compound is C11H12FN3O with a molecular weight of approximately 221.24 g/mol. The structure features a 1,2,4-oxadiazole ring substituted with a fluorinated phenyl group, which is hypothesized to contribute to its bioactivity.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole structures exhibit significant anticancer properties. Research has shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines by targeting specific cellular pathways.
- Case Study : A derivative similar to this compound was evaluated for its activity against human tumor cells such as HepG2 and Mia PaCa-2. The results demonstrated a notable reduction in cell viability, suggesting potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well-documented. The presence of the fluorinated phenyl group enhances the interaction with microbial targets.
- Research Findings : In vitro studies have shown that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria. For instance, oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Oxadiazole compounds are known to inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key observations include:
Substituent | Effect on Activity |
---|---|
Fluorine substitution | Increases lipophilicity and bioavailability |
Methyl group at ortho/para | Enhances potency against specific targets |
Properties
Molecular Formula |
C11H12FN3O |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
1-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H12FN3O/c1-6-5-8(3-4-9(6)12)10-14-11(7(2)13)16-15-10/h3-5,7H,13H2,1-2H3 |
InChI Key |
ISRCMEDVZCVWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)N)F |
Origin of Product |
United States |
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